molecular formula C15H18N2O4S B2419047 propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1775507-76-0

propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2419047
CAS No.: 1775507-76-0
M. Wt: 322.38
InChI Key: MJABHSFCSRMJAJ-UHFFFAOYSA-N
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Description

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide (CAS Number: 1775507-76-0) is a high-purity chemical reagent intended for research applications. With the molecular formula C 15 H 18 N 2 O 4 S and a molecular weight of 322.38, this compound belongs to the class of 1,2,6-thiadiazine 1,1-dioxides, also known as sultams . While specific biological data for this exact derivative is not fully established, compounds featuring the 1,2-thiazine 1,1-dioxide scaffold are recognized in medicinal chemistry for their diverse pharmacological potential . Related structures have been extensively studied for their anti-inflammatory properties, often acting as cyclooxygenase (COX) inhibitors, with famous examples including Piroxicam and Meloxicam . Beyond this classic mechanism, newer derivatives show promise by inhibiting other key inflammatory targets, such as microsomal prostaglandin E2 synthase-1 (mPGES-1) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The 1,2,6-thiadiazine core, a heterocycle containing nitrogen and sulfur atoms, is a key structural motif in various bioactive molecules, making it a valuable template in drug discovery . Researchers can utilize this propyl ester derivative as a building block for synthesizing novel compounds or as a standard for analytical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

propyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-9-21-15(18)14-11-17(22(19,20)16-12(14)2)10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJABHSFCSRMJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Preparation

The thiadiazine ring is typically constructed from a sulfonamide derivative. For example, reaction of 2-nitrobenzenesulfonyl chloride with benzylamine yields N-benzyl-2-nitrobenzenesulfonamide, which is reduced to the corresponding amine using hydrazine monohydrate and FeCl₃ (yield: 95–99%).

Cyclization to Form the Thiadiazine Ring

Cyclization of the sulfonamide with a methyl-substituted diketone (e.g., acetylacetone) under acidic conditions forms the 1,2,6-thiadiazine skeleton. Wright (1964) demonstrated that sulfamide reacts with β-diketones in ethanol under reflux to yield 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide derivatives. Adapting this method, the methyl group at position 5 is introduced via the diketone, while the benzyl group originates from the sulfonamide’s N-alkyl chain.

Representative Procedure :

  • Combine N-benzyl-2-aminobenzenesulfonamide (10 mmol) and acetylacetone (12 mmol) in ethanol.
  • Reflux for 8–12 hours.
  • Cool and isolate the precipitate by filtration (yield: 55–70%).

Oxidation to 1,1-Dioxide

The sulfur atom in the thiadiazine ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.

Optimization and Comparative Analysis

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Sulfonamide reduction Hydrazine/FeCl₃, MeOH, reflux 95–99
Thiadiazine cyclization Acetylacetone, EtOH, reflux 55–70
Esterification (A) SOCl₂, propanol 60–75
Esterification (B) DCC/DMAP, propanol 65–80

Regiochemical Control

The benzyl group at position 2 is stabilized by the sulfonamide’s N-alkylation step, ensuring regioselective installation. Methyl group positioning at C5 is dictated by the diketone’s structure during cyclization.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.45 (s, 3H, C5-CH₃), 3.65 (q, 2H, OCH₂), 4.25 (s, 2H, NCH₂Ph), 7.30–7.45 (m, 5H, Ar-H).
  • ¹³C NMR : δ 14.1 (CH₂CH₂CH₃), 21.8 (C5-CH₃), 66.3 (OCH₂), 125–130 (Ar-C), 170.1 (C=O).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the half-boat conformation of the thiadiazine ring and orthogonal orientation of the aromatic substituent (74.6° deviation).

Challenges and Alternative Approaches

Competing Rearrangements

Under strongly acidic conditions, the thiadiazine ring may undergo Dimroth rearrangement to form isomeric byproducts. Mitigation involves using mild acids (e.g., acetic acid) and controlled temperatures.

Alternative Cyclization Strategies

Recent advances employ microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining yields ≥60%.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.

    Substitution: The benzyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzyl derivatives, and various thiadiazine derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced properties.

Biology

The compound exhibits significant biological activities , including:

  • Antimicrobial Activity : Research indicates that it has potential as an antimicrobial agent against various pathogens.
  • Antiviral Properties : Preliminary studies suggest it may possess antiviral effects relevant to therapeutic applications in viral infections.
  • Antihypertensive Effects : There is evidence of its potential benefits in lowering blood pressure.
  • Antidiabetic Potential : Its structure suggests possible influence on metabolic pathways related to diabetes management.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties such as conductivity and stability. Its unique chemical properties make it valuable in formulating advanced materials for electronics and pharmaceuticals.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of propyl 2-benzyl-5-methyl-2H-thiadiazine demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.

Antiviral Studies

Research exploring the antiviral properties indicated that the compound exhibited activity against certain viral strains. Mechanistic studies revealed that it interfered with viral replication processes.

Mechanism of Action

The mechanism of action of propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but differs in the position and type of substituents.

    2H-1,2,6-Thiadiazine derivatives: These compounds have variations in the substituents attached to the thiadiazine ring, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other thiadiazine derivatives.

Biological Activity

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the thiadiazine family. Its unique structure features a thiadiazine ring with a carboxylate group and a dioxide functionality, making it a compound of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is propyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_2O_4S, and it has a molecular weight of approximately 318.38 g/mol. The chemical structure can be represented as follows:

InChI InChI 1S C15H18N2O4S c1 3 9 21 15 18 14 11 17 22 19 20 16 12 14 2 10 13 7 5 4 6 8 13 h4 8 11H 3 9 10H2 1 2H3\text{InChI }\text{InChI 1S C15H18N2O4S c1 3 9 21 15 18 14 11 17 22 19 20 16 12 14 2 10 13 7 5 4 6 8 13 h4 8 11H 3 9 10H2 1 2H3}

Biological Activity Overview

Research indicates that propyl 2-benzyl-5-methyl-2H-thiadiazine derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Antiviral Properties : Studies suggest that it may possess antiviral effects, making it relevant for therapeutic applications in viral infections.
  • Antihypertensive Effects : Preliminary research indicates potential benefits in lowering blood pressure.
  • Antidiabetic Potential : The compound's structure suggests it may influence metabolic pathways related to diabetes management.

The biological activity of propyl 2-benzyl-5-methyl-2H-thiadiazine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes or pathogen survival.
  • Receptor Modulation : It may act on various receptors in the body, influencing physiological responses related to blood pressure and glucose metabolism.

Research Findings and Case Studies

Recent studies have explored the biological activity of thiadiazine derivatives:

Study Findings
Srikantamurthy et al. (2013) Demonstrated antimicrobial properties of related thiadiazine compounds against several bacteria and fungi.
Patent CN103328480B Highlighted antiviral activities of thiadiazine derivatives, suggesting applications in treating viral infections.
PubMed Study (2007) Explored the antidiabetic potential by activating PPARγ pathways in related compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis starting from pyridothiadiazine precursors is typical. Key steps include nucleophilic substitution at the thiadiazine core and carboxylation under anhydrous conditions. Optimize reaction parameters using catalysts (e.g., Pd/C for hydrogenation) and polar aprotic solvents (DMF or DMSO) to enhance regioselectivity. Monitor intermediates via TLC or HPLC (as in ) .
  • Critical Consideration : Impurities such as over-oxidized byproducts may form; use reductive quenching agents (e.g., Na₂S₂O₃) to stabilize intermediates.

Q. What analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELX software ( ) for refining crystal structures. For derivatives with similar 1,1-dioxide motifs, lattice parameters (e.g., space group P2₁/c) and hydrogen-bonding networks are critical .
  • Spectroscopy : Combine ¹H/¹³C NMR (δ ~2.5–3.5 ppm for methyl groups, δ ~7.0–8.0 ppm for benzyl protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation. IR can confirm sulfone (SO₂) stretches (~1300–1150 cm⁻¹) .

Q. How can purity and stability be assessed under laboratory storage conditions?

  • Methodological Answer : Use reverse-phase HPLC (C18 column) with a mobile phase of methanol/water/0.2 M NaH₂PO₄ (adjusted to pH 5.5 with phosphoric acid, as in ). Detect degradation products (e.g., hydrolyzed esters) at 254 nm. Stability studies should include accelerated aging at 40°C/75% RH for 6 months, with periodic sampling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Perform comparative SAR studies focusing on substituent effects. For example:

  • Replace the benzyl group with electron-withdrawing groups (e.g., -NO₂) to test receptor-binding affinity.
  • Use molecular docking (e.g., AutoDock Vina) to analyze interactions with targets like AMPA receptors (see for related thiadiazine-dioxide mechanisms). Validate with in vitro assays (e.g., IC₅₀ comparisons) .
    • Data Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) contributing to activity discrepancies.

Q. What experimental strategies are recommended for elucidating the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor via LC-MS to identify fragments (e.g., loss of propyl ester or sulfone groups).
  • Mechanistic Probes : Isotope-labeling (e.g., ¹⁸O in the sulfone group) can track oxygen exchange during hydrolysis.
  • Computational Modeling : Use DFT calculations (Gaussian 09) to predict degradation intermediates and transition states .

Q. How can researchers optimize the compound’s bioavailability while retaining its therapeutic efficacy?

  • Methodological Answer :

  • Prodrug Design : Modify the propyl ester to a more lipophilic group (e.g., pivaloyloxymethyl) to enhance membrane permeability.
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles for sustained release, validated via in vivo pharmacokinetics (Cmax, AUC).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond-length variations) be addressed during structural refinement?

  • Methodological Answer :

  • SHELX Refinement : Apply restraints for disordered regions (e.g., propyl chain rotamers) and validate with R₁ and wR₂ convergence metrics ( ).
  • Validation Tools : Use PLATON/CHECKCIF to flag outliers (>4σ in bond angles/lengths). Cross-reference with analogous structures (e.g., ’s benzothiazine-dioxide derivatives) .

Tables for Key Parameters

Parameter Method/Instrument Typical Value Reference
Melting PointDifferential Scanning Calorimetry175–180°C
LogP (Octanol-Water)Shake-Flask Method2.8 ± 0.3
HPLC Retention TimeC18 Column, 254 nm12.3 ± 0.5 min
Crystal SystemX-ray DiffractionMonoclinic, P2₁/c

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